molecular formula C12H15N3O B2872814 rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one CAS No. 1909286-54-9

rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one

Cat. No.: B2872814
CAS No.: 1909286-54-9
M. Wt: 217.272
InChI Key: BIWGSXQRPDRLJY-PWSUYJOCSA-N
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Description

rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a cyclopropyl substituent at the 1-position, an amino group at the 4-position, and a pyridin-3-yl moiety at the 5-position. Key structural attributes include:

  • Cyclopropyl group: Enhances metabolic stability and modulates steric effects compared to linear alkyl chains.
  • Amino group: Provides hydrogen-bonding capability, critical for target interactions.
  • Pyridinyl ring: Contributes to π-π stacking interactions and solubility modulation.

The compound has been synthesized via multistep routes involving cyclopropanation, stereoselective hydroxylation, and protective group strategies, as evidenced by related synthetic protocols in patent literature . Analytical characterization (NMR, IR, MS) confirms its structural integrity .

Properties

IUPAC Name

(4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-10-6-11(16)15(9-3-4-9)12(10)8-2-1-5-14-7-8/h1-2,5,7,9-10,12H,3-4,6,13H2/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWGSXQRPDRLJY-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C(CC2=O)N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2[C@H]([C@@H](CC2=O)N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Acid Derivatives

A common approach involves intramolecular cyclization of γ-amino acid precursors. For example, N-protected γ-amino acids bearing pyridinyl and cyclopropyl groups undergo lactamization under acidic or basic conditions. In one protocol, a tert-butoxycarbonyl (Boc)-protected aminopyridine derivative was treated with trifluoroacetic acid (TFA) to induce cyclization, yielding the pyrrolidinone core.

Reaction Conditions :

  • Substrate: Boc-protected γ-amino acid with pyridin-3-yl and cyclopropyl substituents.
  • Acid: TFA in dichloromethane (DCM) at 0°C to room temperature.
  • Yield: 65–72% after purification by column chromatography.

Transition-Metal-Catalyzed Cyclopropanation

The cyclopropyl group is introduced via rhodium-catalyzed reactions of diazo compounds with alkenes. For instance, methyl (E)-2-bromo-3-{[1-methoxy-1,3-dioxo-2-(phenethylamino)-3-phenylpropan-2-yl]amino}-3-phenylacrylate (a diazo precursor) reacts with styrene derivatives in the presence of Rh₂(OAc)₄ to form cyclopropane-fused intermediates.

Procedure :

  • Catalyst: Rh₂(OAc)₄ (2 mol%) in 1,2-dichloroethane under reflux.
  • Diazo Compound: 2a–h (3.5 mmol per 0.5 mmol azirine).
  • Yield: 74–87% after silica gel chromatography.

Methodological Innovations

Azirine Ring-Opening and Rearrangement

Azirines serve as precursors for pyrrolidinones via nucleophilic ring-opening followed by rearrangement. For example, treating 1-cyclopropyl-2-azirinecarboxylate with pyridin-3-ylmagnesium bromide generates a bicyclic intermediate, which undergoes acid-catalyzed lactamization.

Key Steps :

  • Nucleophilic Attack : Pyridin-3-yl Grignard reagent opens the azirine ring.
  • Lactam Formation : HCl-mediated cyclization forms the pyrrolidinone.
  • Amination : Reductive amination introduces the C4 amino group.

Optimization :

  • Solvent: Anhydrous tetrahydrofuran (THF) for Grignard reactivity.
  • Temperature: −78°C to 0°C for controlled ring-opening.
  • Yield: 58% over three steps.

Halohydrin Cyclization

Halohydrins (e.g., 6a–d) are cyclized using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form epoxypyrrolines, which are subsequently hydrolyzed to pyrrolidinones. For rac-(4R,5S)-4-amino derivatives, epoxide opening with ammonia or amines provides the amino group.

Typical Protocol :

  • Substrate: Chlorohydrin 6a (0.3 mmol).
  • Base: DBU (0.6 mmol) in DCM at room temperature.
  • Workup: Crystallization from diethyl ether/hexane.
  • Yield: 89–95%.

Comparative Analysis of Methods

Method Starting Material Catalyst/Conditions Yield (%) Purity (%)
Azirine Ring-Opening 1-Cyclopropyl-2-azirine Pyridin-3-yl MgBr, HCl 58 >95
Halohydrin Cyclization Chlorohydrin 6a DBU, DCM 95 98
Rh-Catalyzed Cyclization Diazo Compound 2a Rh₂(OAc)₄, reflux 87 97

Key Observations :

  • DBU-Mediated Cyclization offers superior yields and simplicity but requires halogenated precursors.
  • Rhodium Catalysis enables modular cyclopropane formation but involves costly catalysts.
  • Azirine Routes are versatile for stereochemical diversification but suffer from lower yields.

Mechanistic Insights

Stereochemical Outcomes

The rac-(4R,5S) configuration arises from non-stereoselective steps, such as:

  • Azirine Ring-Opening : Free rotation at C4–C5 before lactamization.
  • Epoxide Formation : Random facial attack during halohydrin cyclization.

Role of Solvents and Additives

  • Polar Aprotic Solvents : DCM and THF minimize side reactions.
  • Bases : DBU facilitates dehydrohalogenation without epimerization.

Chemical Reactions Analysis

Types of Reactions

rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or other specialty chemicals .

Mechanism of Action

The mechanism of action of rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations

rac-(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one hydrochloride
  • Substituents : Methyl group at 1-position (vs. cyclopropyl in the target compound).
  • Molecular Formula : C₁₀H₁₄ClN₃O (vs. C₁₁H₁₄N₃O for the cyclopropyl analog).
  • Key Features: Hydrochloride salt improves aqueous solubility.
(5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (3-Hydroxycotinine)
  • Substituents: Hydroxy group at 3-position, methyl at 1-position (vs. amino and cyclopropyl in the target compound).
  • Molecular Formula : C₁₀H₁₂N₂O₂.
  • Key Features: Hydroxy group enables glucuronidation, a key metabolic pathway. Known as a metabolite of nicotine, with applications in pharmacokinetic studies .
3-Amino-4-chloro-N-(cyclopropylmethyl)benzamide
  • Substituents: Cyclopropylmethyl amide backbone (vs. pyrrolidinone core in the target compound).
  • Key Features: Benzamide scaffold with chloro and amino groups offers distinct electronic properties. Cyclopropylmethyl group may influence membrane permeability .
Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents (1-, 4-, 5-positions) Molecular Formula Synthesis Highlights Key Analytical Data
Target compound (cyclopropyl analog) Cyclopropyl, NH₂, pyridin-3-yl C₁₁H₁₄N₃O Siloxane-protected intermediates NMR-confirmed stereochemistry
1-Methyl hydrochloride analog Methyl, NH₂, pyridin-3-yl C₁₀H₁₄ClN₃O Salt formation via HCl treatment Purity unspecified
3-Hydroxycotinine Methyl, OH, pyridin-3-yl C₁₀H₁₂N₂O₂ Biotransformation from nicotine MS and NMR validated
Key Findings :
  • Solubility : The hydrochloride salt of the methyl analog has higher aqueous solubility than the free base cyclopropyl variant, critical for bioavailability .
  • Metabolic Stability: The amino group in the target compound may resist oxidative metabolism better than the hydroxy group in 3-hydroxycotinine .

Challenges and Limitations

  • Synthetic Complexity : The target compound’s synthesis involves siloxane-protected intermediates and rigorous chromatographic purification, increasing production costs .
  • Data Gaps : Biological activity data (e.g., IC₅₀ values, receptor binding) are absent in the provided evidence, limiting functional comparisons.

Biological Activity

Rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is a bicyclic compound notable for its unique structural features, including a pyrrolidinone core and a pyridine ring. The specific stereochemistry at the 4 and 5 positions significantly influences its biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C12H15N3OC_{12}H_{15}N_{3}O, with a molecular weight of approximately 217.27 g/mol. Its structure can be summarized as follows:

FeatureDescription
Core StructurePyrrolidinone
Functional GroupsAmino group, cyclopropyl moiety, pyridine ring
StereochemistryRacemic mixture (4R,5S configuration)

The presence of the pyridine ring enhances the compound's potential interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to bind to the active sites of these molecular targets, inhibiting their activity or modulating their functions. This modulation can lead to significant changes in cellular pathways and biological processes, which may result in therapeutic effects.

Potential Biological Targets

  • Enzymes : The compound has been studied for its enzyme inhibition properties.
  • Receptors : It may interact with various receptors, influencing signaling pathways.

Biological Activity Data

Research indicates that this compound exhibits significant biological activity. Below is a summary of findings from various studies:

Study FocusFindings
Enzyme InhibitionDemonstrated potential to inhibit specific enzymes involved in metabolic pathways.
Antivascular ActivityRelated compounds have shown effectiveness in inhibiting tubulin polymerization, suggesting similar potential for this compound .
CytotoxicityExhibited cytotoxic effects on cancer cell lines in submicromolar concentrations .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other similar compounds. A comparison with related compounds highlights differences in stereochemistry and biological activity:

Compound NameKey Differences
4-(aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-oneDifferent position of the pyridine ring affects reactivity.
4-(aminomethyl)-1-cyclopropyl-5-(pyridin-2-yl)pyrrolidin-2-oneVariations in stereochemistry leading to different biological profiles.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antivascular Activity : In research focusing on cyclopropyl derivatives, compounds similar to rac-(4R,5S)-4-amino showed promising results as tubulin polymerization inhibitors. This suggests potential applications in oncology as antivascular agents .
  • Cytotoxicity Studies : Investigations into its cytotoxic effects revealed that certain analogs exhibited significant activity against B16 melanoma cells, indicating that this compound could be further explored for anticancer therapies .

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